molecular formula C18H28O8 B12317373 trans-2-Carbomethoxycyclohexane-1-carboxylic acid

trans-2-Carbomethoxycyclohexane-1-carboxylic acid

Cat. No.: B12317373
M. Wt: 372.4 g/mol
InChI Key: PMHPPCQUUWOIGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-2-Carbomethoxycyclohexane-1-carboxylic acid: is an organic compound with the molecular formula C9H14O4 . It is a derivative of cyclohexane, featuring two functional groups: a methoxycarbonyl group and a carboxylic acid group. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: Alcohols.

    Substitution: Amides or thioesters.

Mechanism of Action

The mechanism of action of trans-2-Carbomethoxycyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxycarbonyl group can undergo hydrolysis to form the corresponding carboxylic acid, which can then participate in various biochemical reactions. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with active sites of enzymes .

Comparison with Similar Compounds

  • trans-2-Hydroxycyclohexane-1-carboxylic acid
  • cis-2-Carbomethoxycyclohexane-1-carboxylic acid
  • trans-2-Carbomethoxycyclohexene-1-carboxylic acid

Comparison:

Properties

Molecular Formula

C18H28O8

Molecular Weight

372.4 g/mol

IUPAC Name

2-methoxycarbonylcyclohexane-1-carboxylic acid

InChI

InChI=1S/2C9H14O4/c2*1-13-9(12)7-5-3-2-4-6(7)8(10)11/h2*6-7H,2-5H2,1H3,(H,10,11)

InChI Key

PMHPPCQUUWOIGB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCCC1C(=O)O.COC(=O)C1CCCCC1C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.